ヘキサレリン
概要
説明
エキサモレリン: (開発コード名 EP-23905、MF-6003) は、GHRP-6 から誘導されたヘキサペプチドです。その化学構造は His-D-2-メチル-Trp-Ala-Trp-D-Phe-Lys-NH₂ です。 Mediolanum Farmaceutici によって開発され、グレリン/成長ホルモン分泌促進物質受容体 (GHSR) の強力なアゴニストとして作用します 。グレリンとは異なり、配列類似性はありませんが、グレリン受容体に結合することにより、グレリンと同様の効果を発揮します。
2. 製法
エキサモレリン: は、さまざまな経路で合成できます。残念ながら、具体的な合成方法や反応条件は広く文書化されていません。工業生産では、固相ペプチド合成 (SPPS) または関連する技術が使用されている可能性があります。
科学的研究の応用
EXAMORELIN: has diverse applications:
Growth Hormone Release: It substantially increases plasma growth hormone (GH) levels in animals and humans.
Prolactin, ACTH, and Cortisol: Like other GHRPs, it stimulates prolactin, adrenocorticotropic hormone (ACTH), and cortisol release.
IGF-1 and IGFBP-1: Studies report conflicting effects on insulin-like growth factor 1 (IGF-1) and insulin-like growth factor-binding protein 1 (IGFBP-1) levels.
Other Hormones: It does not affect glucose, LH, FSH, or TSH levels .
作用機序
エキサモレリン: GHSR に結合し、GH の分泌を誘発します。その分子標的および経路には、グレリン受容体の活性化が含まれます。
6. 類似化合物の比較
独自性: 選択的な GHSR アゴニズムにより、際立っています。
類似化合物: 他の GHRP (例:GHRP-2、GHRP-6) は同様のメカニズムを共有していますが、構造が異なります。
生化学分析
Biochemical Properties
Hexarelin interacts with the growth hormone secretagogue receptor (GHS-R1a) located in the hippocampus . It mimics the action of a naturally occurring hormone called ghrelin . This binding stimulates a wide array of physiological pathways such as the release of growth hormone (GH), protecting cardiomyocytes, regulating body weight, and development of the musculoskeletal system .
Cellular Effects
Hexarelin has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it stimulates the growth of new muscle fibers, leading to the development of lean muscle mass and enhancing body strength .
Molecular Mechanism
Hexarelin exerts its effects at the molecular level through several mechanisms. It binds with the growth hormone secretagogue receptor (GHS-R1a), similar to ghrelin, to initiate a phospholipid-dependent protein kinase (PKC) signaling pathway . This leads to the amplified release of growth hormone (GH) due to the coordinated action of the hypothalamus and the pituitary gland .
Temporal Effects in Laboratory Settings
In a study conducted on rats, Hexarelin showed prospective benefits on cardiovascular health as well as enhanced fitness regimes . Over time, the effects of Hexarelin can change, including its stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of Hexarelin vary with different dosages in animal models . For instance, twice daily intraperitoneal injections of Hexarelin (200 μg/kg body weight) were examined in nonobese insulin-resistant MKR mice for 12 days. The treatment significantly improved glucose and insulin intolerance and decreased plasma and liver triglycerides in MKR mice .
Metabolic Pathways
Hexarelin is involved in several metabolic pathways. It enhances the natural growth hormone production by amplifying the natural growth hormone releasing signal . This results in a greater secretion of growth hormone from the pituitary gland .
Transport and Distribution
Once administered, Hexarelin targets specific receptors in the pituitary gland and hypothalamus . It binds to these receptors and triggers them to produce and release more growth hormones . These released hormones then circulate throughout the body where they carry out various functions like promoting muscle development or enhancing metabolism .
Subcellular Localization
Given its role in stimulating the release of growth hormones, it can be inferred that it primarily interacts with receptors in the pituitary gland and hypothalamus .
準備方法
EXAMORELIN: can be synthesized using various routes. Unfortunately, specific synthetic methods and reaction conditions are not widely documented. industrial production likely involves solid-phase peptide synthesis (SPPS) or related techniques.
化学反応の分析
反応: 詳細な情報は少ないですが、合成中にペプチド結合形成を受ける可能性があります。
一般的な試薬: カップリング剤 (例:HBTU、HATU)、保護基、脱保護剤などの標準的なペプチド合成試薬。
主な生成物: 最終生成物はヘキサペプチドそのものです。
4. 科学研究の用途
エキサモレリン: は、さまざまな用途があります。
成長ホルモン分泌: 動物やヒトの血漿中成長ホルモン (GH) 濃度を大幅に増加させます。
プロラクチン、ACTH、コルチゾール: 他の GHRP と同様に、プロラクチン、副腎皮質刺激ホルモン (ACTH)、コルチゾールの分泌を促進します。
IGF-1 および IGFBP-1: 研究では、インスリン様成長因子 1 (IGF-1) およびインスリン様成長因子結合タンパク質 1 (IGFBP-1) 濃度に対する効果は相反するとの報告があります。
その他のホルモン: グルコース、LH、FSH、TSH のレベルには影響しません .
類似化合物との比較
Uniqueness: stands out due to its selective GHSR agonism.
Similar Compounds: Other GHRPs (e.g., GHRP-2, GHRP-6) share similar mechanisms but differ in structure.
特性
IUPAC Name |
(2S)-6-amino-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(2-methyl-1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]hexanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H58N12O6/c1-27-34(33-15-7-9-17-37(33)54-27)23-41(58-44(62)35(49)22-31-25-51-26-53-31)45(63)55-28(2)43(61)57-40(21-30-24-52-36-16-8-6-14-32(30)36)47(65)59-39(20-29-12-4-3-5-13-29)46(64)56-38(42(50)60)18-10-11-19-48/h3-9,12-17,24-26,28,35,38-41,52,54H,10-11,18-23,48-49H2,1-2H3,(H2,50,60)(H,51,53)(H,55,63)(H,56,64)(H,57,61)(H,58,62)(H,59,65)/t28-,35-,38-,39+,40-,41+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVWNMGKSNGWLOL-GIIHNPQRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CC(C(=O)NC(C)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC6=CN=CN6)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=CC=CC=C2N1)C[C@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@H](CC5=CC=CC=C5)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CC6=CN=CN6)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H58N12O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401032408 | |
Record name | Examorelin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401032408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
887.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
140703-51-1 | |
Record name | Examorelin [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0140703511 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Examorelin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401032408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | EXAMORELIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/09QF37C617 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Hexarelin and what is its primary mechanism of action?
A: Hexarelin is a synthetic hexapeptide belonging to the growth hormone secretagogue (GHS) family. It primarily acts by binding to the growth hormone secretagogue receptor (GHSR), specifically the GHS-R1a subtype, located in the pituitary gland and hypothalamus. [] This binding stimulates the release of growth hormone (GH) from the pituitary gland. [, ]
Q2: Does Hexarelin exert its effects solely through GH release?
A: While GH release is a primary effect, research suggests Hexarelin also acts independently of the GH/IGF-1 axis. [, ] For example, it demonstrates cardioprotective effects in hypophysectomized rats, implying a direct action on the heart. []
Q3: What are the downstream effects of Hexarelin binding to its receptor(s)?
A: Hexarelin binding to GHS-R1a leads to GH release, which influences various physiological processes, including growth, metabolism, and body composition. [] Independent of GH, Hexarelin can activate MAPK and PI3K/Akt pathways in certain cell types, influencing cell proliferation, survival, and apoptosis. [, , ]
Q4: Does Hexarelin affect the hypothalamo-pituitary-adrenal (HPA) axis?
A: Yes, research suggests Hexarelin stimulates the HPA axis, likely through arginine vasopressin (AVP) release, as its effects were not influenced by CRH in studies on healthy male volunteers. []
Q5: What is the molecular formula and weight of Hexarelin?
A5: Hexarelin has the molecular formula C37H49N9O7 and a molecular weight of 747.87 g/mol.
Q6: Is there spectroscopic data available for Hexarelin?
A6: While specific spectroscopic data is not provided in the analyzed research, the peptide nature of Hexarelin implies characterization using techniques like mass spectrometry, nuclear magnetic resonance, and circular dichroism.
Q7: Is there information available on the material compatibility and stability of Hexarelin under various conditions?
A7: The provided research focuses on the biological effects of Hexarelin rather than its material compatibility or stability in non-biological settings. Therefore, specific information regarding these aspects is limited.
Q8: Does Hexarelin possess catalytic properties?
A8: As a peptide, Hexarelin primarily functions as a signaling molecule by binding to specific receptors. No catalytic properties are reported in the analyzed research.
Q9: Are there computational studies exploring the structure-activity relationship of Hexarelin?
A: While not explicitly detailed, the existence of Hexarelin analogs with altered activities implies the use of computational chemistry and modeling, like quantitative structure-activity relationship (QSAR) studies, to design more potent or selective compounds. [, ]
Q10: How do structural modifications of Hexarelin affect its activity?
A: Research demonstrates that modifications impact Hexarelin's activity and receptor binding. [, , ] For example, replacing D-tryptophan with its 2-methyl derivative creates an analog resistant to glucocorticoid-mediated inhibition of GH secretion. [] Similarly, some analogs, like EP-80317, lose GH-releasing properties while retaining binding affinity to specific receptors. []
Q11: What is known about the stability of Hexarelin and potential formulations?
A: Studies show Hexarelin is susceptible to enzymatic degradation in the gastrointestinal tract, explaining its low oral bioavailability. [] Strategies to enhance its absorption, such as co-administration with enzyme inhibitors, are explored. []
Q12: Is there information available on SHE regulations specific to Hexarelin?
A12: The provided research focuses on the pharmacological and biological aspects of Hexarelin. Information regarding specific SHE regulations and compliance is not discussed.
Q13: How is Hexarelin absorbed and distributed in the body?
A: Studies in rats show rapid absorption after subcutaneous administration with a bioavailability of 64%. [] Following intravenous injection, it displays a short half-life of approximately 76 minutes. []
Q14: What are the primary routes of Hexarelin metabolism and excretion?
A: Research in rats indicates biliary excretion as the primary route of elimination. [] Interestingly, a high percentage of unchanged Hexarelin is recovered in both bile and urine, suggesting resistance to certain proteolytic enzymes. []
Q15: Does the route of administration affect Hexarelin's efficacy?
A: Yes, studies in humans reveal varying bioavailabilities depending on the administration route. [] While subcutaneous administration demonstrates high bioavailability, oral bioavailability is significantly lower, likely due to degradation in the digestive system. [, ]
Q16: What cell-based assays have been used to study the effects of Hexarelin?
A: Researchers utilize various cell lines, including rat H9c2 cardiomyocytes, human breast carcinoma cell lines (MCF7, T47D, MDA-MB231), and adult rat hippocampal progenitor cells, to investigate Hexarelin's effects on cell proliferation, apoptosis, and receptor binding. [, , ]
Q17: What animal models have been employed in Hexarelin research?
A: Studies utilize various animal models, including rats, mice, dogs, and lambs, to explore the effects of Hexarelin on GH release, cardiac function, metabolic parameters, and behavioral responses. [, , , ]
Q18: Are there clinical trials investigating the therapeutic potential of Hexarelin?
A: Yes, clinical trials have been conducted in humans, particularly in short children and acromegaly patients, to evaluate the effects of Hexarelin on growth, GH release, and interaction with other hormones. [, ]
Q19: Is there evidence of resistance development to Hexarelin?
A19: While desensitization with prolonged treatment is documented, specific resistance mechanisms are not fully elucidated in the analyzed research.
Q20: What is the safety profile of Hexarelin?
A: The provided research primarily focuses on the efficacy of Hexarelin. While some studies mention side effects like increased appetite or potential for HPA axis stimulation, detailed toxicological data and long-term safety profiles are not extensively discussed. [, ]
Q21: What analytical methods are used to characterize and quantify Hexarelin?
A: The research utilizes standard techniques for peptide analysis, including high-performance liquid chromatography (HPLC) and immunoassays (ELISA) to measure Hexarelin and related hormone levels in various biological samples. [, , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。